molecular formula C9H11N3OS B098047 (6-Ethoxy-benzothiazol-2-yl)-hydrazine CAS No. 16942-73-7

(6-Ethoxy-benzothiazol-2-yl)-hydrazine

Cat. No. B098047
CAS RN: 16942-73-7
M. Wt: 209.27 g/mol
InChI Key: ATGMFUQLBDNCNW-UHFFFAOYSA-N
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Description

The compound (6-Ethoxy-benzothiazol-2-yl)-hydrazine is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The ethoxy group at the 6-position and the hydrazine moiety attached to the benzothiazole core suggest that this compound could be an intermediate or a reactant in the synthesis of more complex molecules, potentially with biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of heterocyclic amines or hydrazines with suitable precursors. In the context of the provided papers, while the exact synthesis of (6-Ethoxy-benzothiazol-2-yl)-hydrazine is not detailed, related compounds have been synthesized by reacting hydrazine hydrate with other chemical entities such as 2-styrylchromones and N-(6-chlorobenzo[d]thiazol-2-yl) carboxamide derivatives . These methods could potentially be adapted for the synthesis of (6-Ethoxy-benzothiazol-2-yl)-hydrazine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using techniques such as X-ray crystallography, as demonstrated in the study of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles . The presence of substituents like the ethoxy group and the hydrazine moiety in (6-Ethoxy-benzothiazol-2-yl)-hydrazine would influence its molecular conformation and crystal packing, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzothiazole derivatives are known to participate in various chemical reactions, often facilitated by the presence of functional groups that can act as nucleophiles or electrophiles. The hydrazine group in (6-Ethoxy-benzothiazol-2-yl)-hydrazine could engage in nucleophilic addition reactions, potentially leading to the formation of heterocyclic rings such as triazoles or oxadiazoles, as seen in the synthesis of triazolo-thiadiazole and oxadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives like (6-Ethoxy-benzothiazol-2-yl)-hydrazine are influenced by their molecular structure. The presence of the ethoxy group could affect the compound's solubility in organic solvents, while the hydrazine group could contribute to its reactivity. The antimicrobial activity of related compounds suggests that (6-Ethoxy-benzothiazol-2-yl)-hydrazine might also possess biological properties worth investigating . Additionally, the estimation of drug-like properties in silico for similar compounds indicates the potential for (6-Ethoxy-benzothiazol-2-yl)-hydrazine to be developed as a pharmaceutical agent .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of benzothiazine derivatives, including compounds similar to (6-Ethoxy-benzothiazol-2-yl)-hydrazine, have been extensively studied. Benzothiazines are heterocyclic compounds consisting of a benzene ring attached to a thiazine ring, known for their variety of industrial uses and potential as drug candidates for various diseases due to the nitrogen-sulfur axis in their structure. Synthetic strategies for benzothiazine derivatives typically involve the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, with potential yields being obtained in almost all strategies (Mir, Dar, & Dar, 2020).

Pharmacological Activities

Benzothiazole derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anticancer properties. These activities, coupled with their less toxic effects and the enhancement of activities through various substitutions, underscore the importance of the benzothiazole scaffold in medicinal chemistry (Bhat & Belagali, 2020).

Antimicrobial and Antiviral Potentials

Hydrazide-hydrazones, a class of compounds that may include (6-Ethoxy-benzothiazol-2-yl)-hydrazine, are recognized for their broad antimicrobial activities. They display antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal actions, making them a focal point for medicinal chemists in the development of new therapeutic agents. Among their biological properties, antimicrobial activity is the most frequently reported, underscoring the potential of hydrazide-hydrazone derivatives in combating microbial infections (Popiołek, 2016).

Applications in Drug Discovery

The versatility and pharmaceutical applications of benzothiazole derivatives have made them significant in the field of drug discovery. With broad-spectrum antimicrobial and anticancer activities, these compounds, including those similar to (6-Ethoxy-benzothiazol-2-yl)-hydrazine, offer a promising avenue for the development of new chemotherapeutic agents. Their structural simplicity and ease of synthesis facilitate the creation of chemical libraries that could aid in discovering new chemical entities for market advancement (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

properties

IUPAC Name

(6-ethoxy-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-2-13-6-3-4-7-8(5-6)14-9(11-7)12-10/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGMFUQLBDNCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365940
Record name (6-Ethoxy-benzothiazol-2-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Ethoxy-benzothiazol-2-yl)-hydrazine

CAS RN

16942-73-7
Record name (6-Ethoxy-benzothiazol-2-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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